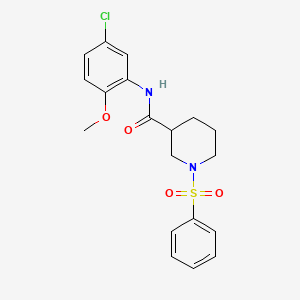
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
説明
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as ML277, is a small molecule that has been identified as a potent activator of the KCNQ1 potassium channel. This channel plays a crucial role in regulating the electrical activity of cells, particularly in the heart and the inner ear. The discovery of ML277 has therefore generated significant interest in the scientific community, as it has the potential to be used as a tool in the study of these important physiological processes.
作用機序
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide works by binding to the KCNQ1 potassium channel and increasing its activity. This results in an increase in the flow of potassium ions across the cell membrane, which has the effect of stabilizing the electrical activity of the cell. This mechanism of action makes N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide a valuable tool in the study of the KCNQ1 channel and its role in physiological processes.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effect on the KCNQ1 channel, N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have an impact on the activity of other ion channels, including the KCNQ2/3 channel. N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been shown to have an effect on the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the key advantages of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is its potency and selectivity for the KCNQ1 channel. This makes it a valuable tool for studying the function of this channel in a range of physiological processes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is that it is not a natural compound, which may limit its applicability in certain contexts.
将来の方向性
There are a number of potential future directions for research on N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. One area of interest is the potential use of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in the treatment of cardiac arrhythmias, where the KCNQ1 channel plays a critical role. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in the study of hearing loss, where the KCNQ1 channel is also involved. Finally, there is potential for further research into the mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, which may lead to the development of new drugs that target the KCNQ1 channel.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been used extensively in scientific research to study the function of the KCNQ1 potassium channel. One of the key applications of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been in the study of the electrical activity of the heart, where the KCNQ1 channel plays a critical role in regulating the heart's rhythm. N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been used to study the function of the KCNQ1 channel in the inner ear, where it is involved in the process of hearing.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-18-10-9-15(20)12-17(18)21-19(23)14-6-5-11-22(13-14)27(24,25)16-7-3-2-4-8-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQVCAVSNVZUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387826.png)

![N-(3-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4387836.png)
![2-(4-chlorophenyl)-N-(2-oxo-2-{[2-oxo-2-(1-piperidinyl)ethyl]amino}ethyl)acetamide](/img/structure/B4387849.png)
![N-(tert-butyl)-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4387853.png)
![9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4387882.png)
![5,6,8-trimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4387887.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4387894.png)
![N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4387899.png)

![2-(4-bromophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4387920.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4387925.png)
![3-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4387928.png)
